N-(3-chloropropyl)isoindoline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C11H14ClN/c12-6-3-7-13-8-10-4-1-2-5-11(10)9-13/h1-2,4-5H,3,6-9H2 |
InChI Key |
BIFCBZFFXPSYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCCCl |
Origin of Product |
United States |
Contextualization Within Isoindoline Heterocycle Chemistry
N-(3-chloropropyl)isoindoline belongs to the broader class of isoindoline (B1297411) heterocycles. Isoindoline is a bicyclic compound consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. wikipedia.org This structural motif is a cornerstone in the development of various biologically active molecules. mdpi.com The parent isoindole is an isomer of indole (B1671886), with its reduced form being isoindoline. wikipedia.org While isoindole itself is not frequently encountered, its derivatives are significant, appearing in natural products and commercially valuable synthetic compounds. wikipedia.orgwikipedia.org
The isoindoline skeleton can be modified in several ways, including oxidation to form isoindolinones and phthalimides. nih.gov These variations contribute to the diverse applications of isoindoline-based compounds in medicinal chemistry and materials science. mdpi.comnih.gov For instance, drugs like lenalidomide, used in cancer therapy, contain the isoindolin-1-one (B1195906) core. mdpi.com The versatility of the isoindoline structure allows for the synthesis of a wide array of derivatives with distinct properties and functions. wikipedia.orgresearchgate.net
Significance As a Synthetic Building Block and Intermediate
N-(3-chloropropyl)isoindoline serves as a crucial synthetic building block in organic chemistry. sigmaaldrich.comcymitquimica.com A building block is a molecule that can be readily incorporated into a larger, more complex structure through chemical reactions. cymitquimica.com The utility of this compound lies in its bifunctional nature: the isoindoline (B1297411) nitrogen can act as a nucleophile, while the propyl chain is terminated by a reactive chloro group.
This dual reactivity makes it a valuable intermediate for synthesizing more elaborate molecules. For example, it can be used in nucleophilic substitution reactions where the isoindoline moiety is introduced into a target molecule. nih.gov The chloro group on the propyl chain can subsequently undergo further transformations, such as substitution by other nucleophiles, to build more complex chemical architectures. nih.gov This step-wise reactivity allows for the controlled and predictable construction of new chemical entities.
The related compound, N-(3-chloropropyl)phthalimide, which has a similar structure with two carbonyl groups on the isoindole ring, is also a well-known synthetic intermediate. nih.govsimsonpharma.com It is often used in the Gabriel synthesis of primary amines. Both this compound and its phthalimide (B116566) analogue are important tools for chemists to create new compounds with potential applications in various fields, including pharmaceuticals and materials science.
Scope of Academic Research on the Compound
Strategies for the Isoindoline (B1297411) Core Formation
Transition Metal-Catalyzed Isoindoline Synthesis
In recent decades, transition metal catalysis has offered powerful, atom-economical alternatives for constructing the isoindoline and isoindolinone frameworks, often through C-H bond activation. researchgate.netrsc.org These methods frequently generate isoindolinones, which are valuable intermediates that can be subsequently reduced to isoindolines. rsc.org
Palladium catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to the synthesis of isoindolinones via C-H functionalization. One such method involves the intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides. rsc.org This process can be achieved using a simple Pd/C catalyst without the need for a stoichiometric oxidant, potentially forming H₂ gas as the only byproduct. rsc.org
Another palladium-catalyzed approach is the asymmetric intramolecular allylic C–H amination, which allows for the synthesis of enantioenriched isoindolines with high yields and excellent enantioselectivities. chinesechemsoc.org Synergistic palladium and Brønsted acid catalysis has also been employed for the diastereoselective cyclization of chiral sulfinamides to yield chiral isoindolines. organic-chemistry.org Furthermore, palladium catalysts have been used to construct isoindole N-oxides through the C-H functionalization of aldonitrones, which can be further transformed into isoindoline derivatives. acs.orgacs.orgnih.gov
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd/C (10 mol%) | KOAc (20 mol%) | 1,4-Dioxane | 120 °C | 42% |
| Pd/C (10 mol%) | Na₂HPO₄ (20 mol%) | 1,4-Dioxane | 120 °C | 51% |
Copper catalysis provides a cost-effective and efficient alternative for isoindoline synthesis. A notable method is the copper-catalyzed sp³ C–H aminative cyclization of 2-alkyl-N-arylbenzamides. acs.org This approach avoids the need for pre-halogenated substrates or expensive metals. organic-chemistry.org Copper-based systems have also been used in the intramolecular benzylic C–H sulfamidation of 2-benzyl-N-tosylbenzamides to produce isoindolinones, typically requiring an oxidant like di-tert-butyl peroxide or PhI(OAc)₂. nih.gov Additionally, copper(I) iodide can catalyze the deformylative C-N coupling of isoindolinone-3-ols with formamides to generate C(3)-amino-substituted isoindolinones. ias.ac.in
| Substrate | Catalyst | Oxidant | Yield |
|---|---|---|---|
| 2-Methyl-N-arylbenzamide | Cu Catalyst | Di-tert-butyl peroxide | N/A |
| 2-Benzyl-N-tosylbenzamide | Cu(OTf)₂ (20 mol%) | PhI(OAc)₂ (2 equiv.) | N/A |
Other transition metals have also proven highly effective in synthesizing the isoindoline and, more commonly, the isoindolinone core.
Rhodium: Rhodium catalysts are particularly effective for C-H activation and annulation reactions. The complex [{RhCl₂Cp*}₂] has been used to catalyze the annulation of N-benzoylsulfonamides with olefins and diazoacetates to produce a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov Rhodium(III) catalysis also enables the oxidative coupling of benzamides with acrylates to form isoindolinones. oup.com These methods are valued for their broad substrate compatibility. nih.gov
Ruthenium: Ruthenium-catalyzed reactions provide a direct, one-step procedure for synthesizing 3-substituted isoindolinones from benzamides and olefins or allylic alcohols. rsc.orgresearchgate.netrsc.org These reactions typically involve a directing group on the benzamide (B126) and proceed through a five-membered ruthenacycle intermediate, requiring an oxidant such as Cu(OAc)₂·H₂O. rsc.orgrsc.orgiiserpune.ac.in
Cobalt: Cobalt catalysis has emerged as an economical and powerful tool, especially for enantioselective syntheses. Inexpensive cobalt(II) salts can catalyze the enantioselective C-H carbonylation of phenylglycinol derivatives to afford a broad range of chiral isoindolinones with excellent yields and enantioselectivities. bohrium.comacs.orgbohrium.comnih.govnih.gov
| Metal | Catalyst Example | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Rhodium | [{RhCl₂Cp*}₂] | N-benzoylsulfonamides + Olefins | Broad olefin compatibility | nih.gov |
| Ruthenium | [{RuCl₂(p-cymene)}₂] | N-Substituted benzamides + Allylic alcohols | Forms 3-substituted isoindolinones | rsc.orgrsc.org |
| Cobalt | Cobalt(II) salt | Phenylglycinol derivatives + CO surrogate | Excellent enantioselectivity (up to 99% ee) | bohrium.comnih.gov |
Intramolecular Hydroamination Reactions
Intramolecular hydroamination offers a direct and atom-economical route to isoindolines by forming a C-N bond across an unsaturated carbon-carbon bond. unipi.it This strategy can be promoted by various catalysts.
An acid-catalyzed approach involves the cyclization of 2-alkenylarylethylamine derivatives. organic-chemistry.org Treatment with a small amount of a strong acid like triflic acid can smoothly generate isoindolines through the formation of a benzylic carbenium ion. unipi.itresearchgate.net
Transition metals are also widely used. Gold-catalyzed intramolecular hydroamination of o-alkynylbenzyl carbamates has been shown to produce chiral fluorinated isoindoline derivatives. acs.org Other metals, including rhodium, iridium, copper, silver, palladium, and ruthenium, have also been successfully used to promote intramolecular hydroamination reactions to form isoindolines. rsc.org A phase-transfer-catalyzed intramolecular hydroamination has also been developed as a metal-free alternative for synthesizing related 3-methyleneisoindoline-1-one derivatives. scirp.org
Stereoselective and Diastereoselective Synthetic Pathways
While specific stereoselective or diastereoselective synthetic routes for this compound are not extensively documented, the broader field of isoindoline synthesis offers valuable insights into achieving stereocontrol. The chirality in N-substituted isoindolines can be introduced either by employing a chiral starting material or through asymmetric catalysis during the formation of the isoindoline ring or the installation of the N-substituent.
General strategies for the asymmetric synthesis of chiral isoindoline derivatives often involve the use of chiral auxiliaries, metal-catalyzed asymmetric reactions, or organocatalysis. For instance, palladium-catalyzed asymmetric intramolecular C-H amination has been effectively used to construct a variety of chiral isoindolines with high yields and excellent enantioselectivities. publish.csiro.au This method, employing a chiral phosphoramidite (B1245037) ligand, facilitates the cyclization of o-allylbenzylamine derivatives to deliver enantioenriched isoindoline backbones. publish.csiro.au
Another prevalent approach involves the asymmetric synthesis of 3-substituted isoindolinones, which can then be reduced to the corresponding isoindolines. ciac.jl.cnpharmainfo.in This can be achieved by the direct alkylation of isoindolinones bearing a chiral auxiliary on the nitrogen atom. ciac.jl.cnpharmainfo.in For example, the deprotonation of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one followed by alkylation with various electrophiles can afford 3-substituted isoindolinones with high diastereomeric ratios. pharmainfo.in Subsequent reduction of the amide bond would yield the chiral 1-substituted isoindoline.
Furthermore, diastereoselective methods, such as the Brønsted acid-catalyzed intramolecular hydroamidation of terminal alkynes, have been reported to produce cis-1,3-disubstituted isoindolines with high diastereoselectivity. google.com These established methodologies for creating chiral isoindoline scaffolds provide a foundational framework that could potentially be adapted for the stereoselective synthesis of this compound.
Installation of the N-(3-chloropropyl) Moiety
The introduction of the 3-chloropropyl group onto the nitrogen atom of the isoindoline ring is a critical step in the synthesis of the target molecule. This is typically accomplished through nucleophilic substitution reactions where the isoindoline nitrogen acts as the nucleophile.
A common and effective method for installing the N-(3-chloropropyl) group is through the reaction of isoindoline with a dihalogenated propane, most notably 1-bromo-3-chloropropane (B140262). publish.csiro.auacs.org This bifunctional alkylating agent allows for a selective reaction at the more reactive bromine-bearing carbon, leaving the chloro group intact for potential further transformations. nih.gov The reaction is a standard nucleophilic substitution where the secondary amine of the isoindoline ring attacks the electrophilic carbon of 1-bromo-3-chloropropane, displacing the bromide ion.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction and to deprotonate the isoindoline nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate. acs.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being frequently employed. publish.csiro.auacs.org
| Reactants | Reagents | Solvent | Conditions | Product |
| Isoindoline, 1-bromo-3-chloropropane | K2CO3 | DMF | Room Temperature | This compound |
This table represents a general synthetic scheme for the N-alkylation of isoindoline.
The alkylation of the isoindoline nitrogen is a versatile strategy that extends beyond the use of 1-bromo-3-chloropropane. Various alkylating agents and catalytic systems can be employed to achieve this transformation. The fundamental principle remains the nucleophilic attack of the nitrogen atom on an electrophilic carbon.
While direct alkylation is common, alternative strategies can involve iridium-catalyzed C-H alkylation, although this is more frequently applied to the N-aryl ring of N-arylisoindolinones rather than direct N-alkylation of the isoindoline itself. chemicalbook.com For the specific synthesis of this compound, the direct alkylation approach with 1-bromo-3-chloropropane remains the most straightforward and widely reported method. The reactivity of the isoindoline nitrogen can be modulated by the choice of the base and reaction conditions to optimize the yield of the desired N-alkylated product.
Synthesis of Key Precursors to this compound
The synthesis of this compound can also be approached by first preparing a precursor that already contains the N-(3-chloropropyl) moiety, which is then converted to the final product. A key precursor in this regard is 2-(3-chloropropyl)isoindoline-1,3-dione, also known as N-(3-chloropropyl)phthalimide.
This precursor is synthesized through the reaction of a phthalic anhydride (B1165640) derivative with 3-chloropropan-1-amine or by the alkylation of phthalimide (B116566).
A direct and efficient method for the synthesis of 2-(3-chloropropyl)isoindoline-1,3-dione involves the condensation reaction between isobenzofuran-1,3-dione (phthalic anhydride) and 3-chloropropan-1-amine. mdpi.com This reaction can be performed under neat conditions, where the two reactants are mixed without a solvent and heated to a molten state. mdpi.com The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization with the loss of a water molecule to form the imide ring.
Alternatively, the reaction can be carried out in a solvent. Another well-established route is the Gabriel synthesis, where potassium phthalimide is reacted with an alkyl halide. In this context, 1-bromo-3-chloropropane is reacted with potassium phthalimide in a solvent like acetone or DMF. acs.org The phthalimide anion acts as a nucleophile, displacing the bromide to form 2-(3-chloropropyl)isoindoline-1,3-dione.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |
| Isobenzofuran-1,3-dione | 3-Chloropropan-1-amine | 140 °C, neat | 2-(3-chloropropyl)isoindoline-1,3-dione | 55% | mdpi.com |
| Phthalimide | 1-Bromo-3-chloropropane | K2CO3, DMF, Room Temp, 16h | 2-(3-chloropropyl)isoindoline-1,3-dione | 80% | publish.csiro.au |
| Phthalimide | 1-Bromo-3-chloropropane | K2CO3, Acetone, Reflux, 16h | 2-(3-chloropropyl)isoindoline-1,3-dione | 90% | acs.org |
Preparation of 2-(3-chloropropyl)isoindoline-1,3-dione
Phthalimide Alkylation Methods
The synthesis of the precursor, N-(3-chloropropyl)phthalimide (also known as 2-(3-chloropropyl)isoindole-1,3-dione), is commonly achieved through the N-alkylation of phthalimide. The significant reactivity of the acidic proton on the imide nitrogen allows for the introduction of various alkyl groups, which dictates the final structure and properties of the derivative. nih.gov
A primary and well-established method for this transformation is the Gabriel synthesis. organic-chemistry.org This reaction involves the nucleophilic substitution of an alkyl halide by the phthalimide anion. Typically, potassium phthalimide is used as the nucleophile, reacting with a dihalogenated alkane such as 1-bromo-3-chloropropane. The reaction is often conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the dissolution of the reagents and promote the reaction. rsc.org For instance, the reaction of potassium phthalimide with 11-bromoundecan-1-ol in DMF at elevated temperatures (70-90°C) has been shown to produce the corresponding N-alkylated phthalimide. rsc.org
Variations on this classical approach have been developed to improve efficiency and yield. An efficient method involves using cesium carbonate as the base in anhydrous DMF at moderate temperatures. organic-chemistry.org Another approach utilizes potassium hydroxide (B78521) as the base in an ionic liquid medium for the N-alkylation of various N-acidic heterocycles, including phthalimide. organic-chemistry.org Furthermore, the direct alkylation of phthalimide itself can be accomplished using various intermediates in the presence of a base like potassium carbonate in a solvent such as acetonitrile. nih.gov
| Phthalimide Source | Alkylating Agent Type | Base | Solvent | Reference |
|---|---|---|---|---|
| Potassium Phthalimide | Alkyl Halide (e.g., 1-bromo-3-chloropropane) | N/A (pre-formed salt) | N,N-dimethylformamide (DMF) | organic-chemistry.orgrsc.org |
| Phthalimide | Alkyl Halide | Cesium Carbonate | N,N-dimethylformamide (DMF) | organic-chemistry.org |
| Phthalimide | Chloroacetyl Derivative | Potassium Carbonate | Acetonitrile | nih.gov |
| Phthalimide | Alkyl Halide | Potassium Hydroxide | Ionic Liquid | organic-chemistry.org |
Reduction of Isoindoline-1,3-dione Derivatives to Isoindolines
The conversion of the N-(3-chloropropyl)phthalimide precursor to the final this compound product requires the reduction of the two carbonyl groups of the imide function. This transformation effectively converts the isoindoline-1,3-dione structure into the isoindoline core.
A powerful and frequently used reagent for this type of reduction is lithium aluminum hydride (LiAlH₄). mdpi.com This potent reducing agent is capable of reducing amides and imides to their corresponding amines. The synthesis of Chlorisondamine, a drug containing an isoindoline core, exemplifies this process. mdpi.com In its synthesis, a substituted phthalimide (N-(2-dimethylaminoethyl)tetrachlorophthalimide) is treated with LiAlH₄, which reduces both carbonyl groups to yield the final isoindoline structure. mdpi.com This method is directly applicable to the reduction of N-(3-chloropropyl)phthalimide. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere. Careful quenching of the reaction is necessary due to the high reactivity of the excess LiAlH₄.
While effective, the use of strong hydrides like LiAlH₄ requires stringent anhydrous conditions and careful handling. Alternative reduction strategies may include catalytic hydrogenation, though this can be complicated by the potential for hydrodehalogenation of the chloropropyl side chain under certain catalytic conditions. Therefore, chemoselective methods are paramount.
| Precursor Type | Reagent | Typical Solvent | Key Transformation | Reference |
|---|---|---|---|---|
| N-substituted Phthalimide | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Imide C=O groups reduced to CH₂ | mdpi.com |
Green Chemistry Approaches and Sustainable Synthetic Routes
In line with the principles of sustainable development, significant efforts have been directed towards developing greener synthetic routes for isoindolines and other heterocyclic compounds. frontiersin.org These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
One notable green approach involves the use of microwave irradiation in aqueous media. acs.org A method has been developed for N-heterocyclization reactions using water as the solvent and eliminating the need for transition metal catalysts. acs.org Reactions are completed rapidly (e.g., within 30 minutes) under microwave heating, and the ease of isolation from water reduces the need for large volumes of organic solvents for extraction and purification. acs.org This technique has been successfully scaled up, demonstrating its industrial viability. acs.org
Another sustainable strategy involves the use of dialkyl carbonates (DACs), such as dimethyl carbonate (DMC), as green reagents and solvents. nih.gov DMC is a non-toxic, biodegradable alternative to hazardous reagents like phosgene (B1210022) and alkyl halides. Isoindolines can be synthesized using DMC as a sacrificial molecule in base-catalyzed reactions. nih.gov
Furthermore, the synthesis of isoindoline derivatives from renewable, bio-based feedstocks is a promising area of research. researchgate.netrsc.org A sustainable protocol for synthesizing isoindolinones (a closely related structure) has been developed starting from furfural (B47365), a key bio-based platform chemical derived from lignocellulosic biomass. rsc.org This pathway utilizes a cascade Diels-Alder cycloaddition and aromatization of furfural derivatives, a process that features 100% atom efficiency and generates water as the only byproduct. rsc.org This strategy avoids the use of non-renewable petroleum-based chemicals and reduces the need for extensive purification. rsc.org
| Approach | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Water as solvent; no transition-metal catalyst. | Rapid reaction times, reduced solvent waste, atmospheric pressure. | acs.org |
| Dialkyl Carbonates (DACs) | Use of Dimethyl Carbonate (DMC) as a green reagent and solvent. | Non-toxic, biodegradable, avoids hazardous reagents like phosgene. | frontiersin.orgnih.gov |
| Bio-based Routes | Starting from renewable furfural derivatives. | Uses renewable feedstock, 100% atom efficiency, water as byproduct. | researchgate.netrsc.org |
An in-depth analysis of the chemical behavior of this compound reveals a versatile reactivity profile, primarily centered around its two key functional components: the terminal chloroalkyl group and the secondary amine of the isoindoline core. This article explores the principal transformation pathways of this compound, detailing reactions at both the chloropropyl substituent and the isoindoline nitrogen atom.
Theoretical and Computational Investigations of N 3 Chloropropyl Isoindoline
Computational Design of Novel Derivatives and Analogues
The computational design of novel derivatives and analogues of N-(3-chloropropyl)isoindoline represents a important strategy in modern medicinal chemistry. By leveraging computational tools, researchers can predict the biological activities and physicochemical properties of hypothetical molecules, thereby prioritizing the synthesis of compounds with the highest potential for desired therapeutic effects. This in-silico approach accelerates the drug discovery process, reduces costs, and minimizes the need for extensive animal testing. The primary strategies employed include quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.gov These models are built by analyzing a series of compounds with known activities and identifying the molecular descriptors that are most influential in determining their potency. Once a reliable QSAR model is established, it can be used to predict the activity of newly designed analogues of this compound before they are synthesized.
For instance, in studies involving isoquinoline (B145761) derivatives, QSAR models have been developed to predict their inhibitory activity against enzymes like aldo-keto reductase 1C3 (AKR1C3), a target in prostate cancer. japsonline.com These models often utilize 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which provide detailed 3D contour maps highlighting the regions where modifications to the molecular structure could enhance biological activity. mdpi.com For example, a hypothetical QSAR study on this compound derivatives could yield a model suggesting that increasing the steric bulk at a specific position on the isoindoline (B1297411) ring and enhancing the electrostatic potential in another region could lead to improved activity.
Table 1: Hypothetical QSAR Data for Designed this compound Analogues
| Compound ID | Modification on Isoindoline Ring | Predicted pIC50 | Key Descriptors Influencing Activity |
| NCI-001 | 4-Fluoro substitution | 7.2 | Increased negative electrostatic potential |
| NCI-002 | 5-Methyl substitution | 6.8 | Favorable steric bulk |
| NCI-003 | 4,5-Dichloro substitution | 7.5 | Enhanced hydrophobicity |
| NCI-004 | 5-Trifluoromethyl substitution | 7.9 | Strong electron-withdrawing group |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, molecular docking is used to predict how a designed analogue of this compound would bind to its biological target, such as a specific enzyme or receptor. nih.gov The strength of this interaction, often expressed as a docking score or binding energy, can be used to rank and prioritize compounds for synthesis. mdpi.com
For example, research on isoindoline-1,3-dione derivatives has utilized molecular docking to investigate their potential as anti-proliferative agents by simulating their interaction with targets like TNF-α, HDAC, and VEGF. jmpas.comresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. jmpas.comresearchgate.net Similarly, novel derivatives of this compound could be designed to optimize these interactions with a chosen biological target. For instance, a docking study might reveal that introducing a hydrogen bond donor at a specific position on the molecule could significantly improve its binding affinity.
Table 2: Hypothetical Molecular Docking Results for this compound Analogues against a Target Protein
| Compound ID | Modification on Propyl Chain | Docking Score (kcal/mol) | Key Predicted Interactions |
| NPI-001 | Hydroxyl group at C2 | -8.5 | Hydrogen bond with SER245 |
| NPI-002 | Amine group at C3 | -9.2 | Salt bridge with ASP129 |
| NPI-003 | Cyclopropyl group at C1 | -7.9 | Hydrophobic interaction with LEU88 |
| NPI-004 | Phenyl group at C3 | -9.8 | Pi-pi stacking with TYR201 |
By integrating the insights gained from both QSAR and molecular docking studies, medicinal chemists can engage in a more rational and efficient design of novel this compound derivatives with enhanced biological activity and improved pharmacokinetic profiles.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation Focus on Methodology, Not Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of N-(3-chloropropyl)isoindoline. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the molecular structure piece by piece.
1D NMR Methodologies (¹H and ¹³C NMR):
¹H NMR: This experiment identifies the chemically distinct protons in the molecule. For this compound, distinct signals are expected for the aromatic protons of the isoindoline (B1297411) ring, the two sets of methylene (B1212753) protons on the five-membered ring, and the three different methylene groups of the N-chloropropyl side chain. Key information derived includes the chemical shift (proton environment), integration (number of protons), and multiplicity (neighboring protons).
¹³C NMR: This provides a count of the unique carbon atoms. The spectrum would show distinct signals for the aromatic carbons (quaternary and CH) and the five aliphatic carbons (four CH₂ in the ring and chain, and one CH₂-Cl). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are often used to differentiate between CH₂, CH, and quaternary carbons.
2D NMR Methodologies:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is instrumental in tracing the connectivity within the propyl chain by showing correlations between adjacent methylene groups (e.g., H-1' to H-2' and H-2' to H-3'). It also confirms couplings between protons within the isoindoline aliphatic ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. This methodology allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule. For instance, it can show a correlation between the protons on the methylene group adjacent to the nitrogen (N-CH₂) and carbons within the isoindoline ring, confirming the point of attachment of the chloropropyl side chain.
| NMR Experiment | Type of Information Obtained | Specific Application to this compound |
|---|---|---|
| ¹H NMR | Proton environment, count, and neighboring protons | Identifies and differentiates aromatic, ring aliphatic, and side-chain protons. |
| ¹³C NMR {¹H} / DEPT | Number and type of unique carbon atoms (C, CH, CH₂) | Confirms the carbon skeleton and distinguishes between aromatic and aliphatic carbons. |
| COSY | ¹H-¹H spin-spin coupling networks | Establishes proton connectivity within the chloropropyl chain and the isoindoline ring. |
| HSQC / HMQC | Direct ¹H-¹³C one-bond correlations | Assigns each carbon to its attached proton(s). |
| HMBC | Long-range ¹H-¹³C (2-3 bond) correlations | Confirms the connection between the chloropropyl chain and the isoindoline nitrogen atom. |
Mass Spectrometry (MS) Techniques for Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
The methodology involves ionizing the molecule and then separating and detecting the resulting ions based on their mass-to-charge (m/z) ratio. Electron Ionization (EI) is a common "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. uni-saarland.de "Softer" techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used, which typically preserve the molecular ion. uni-saarland.dersc.org
The fragmentation of this compound is predictable based on its structure, which contains a tertiary amine, an alkyl chloride, and an isoindoline core. miamioh.edu Key fragmentation pathways include:
Alpha-Cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage for amines. miamioh.edu This can result in the loss of the largest alkyl substituent, leading to the formation of a stable iminium ion.
Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical (Cl•) or a molecule of HCl.
Alkyl Chain Fragmentation: The propyl chain can fragment through the loss of neutral ethylene (B1197577) molecules.
Ring Fragmentation: The isoindoline ring itself can undergo characteristic fragmentation, often involving a retro-Diels-Alder type mechanism or loss of small neutral molecules.
| Fragmentation Process | Lost Neutral Fragment | Expected m/z of Fragment Ion | Structural Information Gained |
|---|---|---|---|
| Molecular Ion | - | 195/197 (³⁵Cl/³⁷Cl isotope pattern) | Confirms molecular weight and presence of one chlorine atom. |
| Loss of Chlorine Radical | Cl• | 160 | Indicates the presence of a C-Cl bond. |
| Alpha-Cleavage | •CH₂CH₂Cl | 118 | Confirms the isoindoline core and location of the nitrogen. |
| Cleavage within side chain | C₂H₄ (ethylene) | 167/169 | Suggests a propyl or longer alkyl chain. |
| Isoindoline core fragment | C₃H₆Cl• | 118 | Characteristic fragment of the N-substituted isoindoline structure. |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic molecular vibrations. researchgate.net The two techniques are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in its polarizability. edinst.com
The methodology involves irradiating the sample with light and measuring the absorption (IR) or scattering (Raman). edinst.com The resulting spectrum shows bands corresponding to specific vibrational modes, such as stretching and bending of bonds. nih.gov
For this compound, key vibrational modes include:
C-H Stretching: Aromatic C-H stretches appear at higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H stretches (<3000 cm⁻¹).
C=C Stretching: Vibrations from the aromatic ring are found in the 1600-1450 cm⁻¹ region. These are often strong in the Raman spectrum due to the polarizability of the π-system.
C-N Stretching: The tertiary amine C-N stretch is typically found in the fingerprint region.
C-Cl Stretching: The stretch for the alkyl chloride bond is a key identifier, usually appearing in the lower wavenumber region (800-600 cm⁻¹).
C-H Bending: In-plane and out-of-plane bending modes for both aromatic and aliphatic C-H bonds provide further structural confirmation.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Primary Detection Method | Structural Feature Identified |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman | Aromatic Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | IR & Raman | Alkyl Chain and Isoindoline Ring |
| Aromatic C=C Stretch | 1600 - 1450 | Raman (strong), IR (medium) | Benzene (B151609) Ring |
| CH₂ Bending (Scissoring) | ~1465 | IR | Methylene Groups |
| C-N Stretch | 1250 - 1020 | IR | Tertiary Amine |
| C-Cl Stretch | 800 - 600 | IR (strong) | Alkyl Chloride |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure deduced from other spectroscopic methods.
The methodology requires growing a high-quality single crystal of this compound. wikipedia.org This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots with varying intensities. libretexts.org
The process involves several key steps:
Data Collection: The positions and intensities of the diffracted X-rays are meticulously recorded as the crystal is rotated. wikipedia.org
Structure Solution: The diffraction data is used to solve the "phase problem" and calculate an initial electron density map of the unit cell.
Structure Refinement: An atomic model is fitted to the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to achieve the best possible fit, resulting in a detailed and highly accurate 3D model of the molecule. nih.gov
This technique provides the absolute configuration and conformation of the molecule as it exists within the crystal lattice.
| Step | Description | Information Obtained |
|---|---|---|
| 1. Crystallization | Growing a single, defect-free crystal of the compound. | A sample suitable for diffraction analysis. |
| 2. Data Collection | Irradiating the crystal with X-rays and recording the diffraction pattern (reflections). | A dataset of reflection intensities and angles. |
| 3. Structure Solution | Using the diffraction data to generate an initial electron density map. | An initial model of the atomic positions in the unit cell. |
| 4. Structure Refinement | Optimizing the atomic model to best fit the experimental diffraction data. | Precise 3D coordinates of all atoms, bond lengths, bond angles, and torsional angles. |
Role of N 3 Chloropropyl Isoindoline As an Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of N-Heterocyclic Compounds
The N-(3-chloropropyl) group acts as a key reactive handle for constructing new heterocyclic rings onto the isoindoline (B1297411) framework, primarily through intramolecular cyclization reactions. The three-carbon propyl chain is an ideal tether for forming stable five- or six-membered rings, which are prevalent in biologically active molecules. nih.govencyclopedia.pub
In a typical synthetic strategy, the isoindoline nitrogen can act as a nucleophile, or a separate nucleophile can be introduced to the molecule which then attacks the electrophilic carbon bearing the chlorine atom. A well-documented parallel is the intramolecular cyclization of N-(ω-aminoalkyl)isoquinolinium salts. For instance, the reduction of N-(3-aminopropyl)isoquinolinium salts leads directly to the formation of a tricyclic pyrimido[1,2-b]isoquinoline system. This reaction demonstrates how a three-carbon chain attached to the nitrogen atom effectively participates in the formation of a new, fused six-membered heterocyclic ring.
Analogously, N-(3-chloropropyl)isoindoline is an ideal precursor for similar transformations. By leveraging the reactivity of the C-Cl bond, intramolecular displacement by a nucleophile can lead to the formation of N-bridgehead heterocyclic systems. This process is a cornerstone in the synthesis of various pyrrolo[2,1-a]isoquinoline (B1256269) and pyrrolo[2,1-a]isoindole frameworks, which are core structures in many natural products with significant biological activity, including anticancer properties. nih.govrsc.orgnih.gov The reaction typically proceeds by generating a nucleophile elsewhere in the molecule that attacks the electrophilic terminal carbon of the propyl chain, displacing the chloride and forging a new carbon-nucleophile bond that closes the ring.
| Target Heterocyclic System | Synthetic Strategy | Precursor Fragment | Reference Example |
| Pyrrolo[2,1-a]isoindole | Intramolecular Cyclization | This compound | Synthesis of related Pyrrolo[2,1-a]isoquinolines nih.govresearchgate.net |
| Pyrimido[2,1-a]isoindole | Intramolecular Cyclization | This compound | Analogy to Pyrimido[1,2-b]isoquinoline synthesis |
| Fused Isoindolinones | Palladium-Catalyzed Cyclization | 2-Iodobenzamide derivatives | General strategy for isoindolinone synthesis organic-chemistry.org |
This table presents examples of heterocyclic systems that can be synthesized using intermediates analogous to this compound.
Building Block for Polymeric Materials and Functionalized Macromolecules
While specific literature on the polymerization of this compound is limited, its bifunctional nature makes it a promising candidate as a monomer or functionalizing agent for creating advanced polymeric materials. The reactivity of the chloropropyl group and the stable isoindoline moiety can be exploited in several polymerization techniques.
As a Functional Monomer: The chloropropyl group can be chemically modified to introduce a polymerizable functional group. For example, reaction with a carboxylate-containing monomer like acrylic acid could form an ester linkage, tethering a polymerizable acrylate (B77674) group to the isoindoline core. Subsequent free-radical polymerization would yield a polymer with pendant isoindoline units along the backbone. Such materials could exhibit unique thermal, optical, or biological properties conferred by the rigid, heterocyclic isoindoline group.
In Step-Growth Polymerization: this compound can participate directly in polycondensation reactions. The reactive alkyl chloride can undergo nucleophilic substitution with difunctional nucleophiles such as diamines, diols, or dithiols. For instance, reaction with a diamine would lead to the formation of a polyamine, with the isoindoline unit incorporated into the polymer backbone. The secondary amine of the isoindoline ring could also participate in reactions, for example, with di-epoxides, to form cross-linked polymer networks. The presence of the isoindoline scaffold can enhance the thermal stability and rigidity of the resulting macromolecule. The general utility of propyl-amino linkers in creating thermosensitive copolymers has been demonstrated with related monomers like N-[3-(dialkylamino)-propyl]methacrylamides. researchgate.net
| Polymerization Strategy | Role of this compound | Resulting Polymer Structure | Potential Properties |
| Chain-Growth Polymerization | Functional Monomer (after modification) | Polymer with pendant isoindoline groups | Enhanced thermal stability, specific optical properties |
| Step-Growth (Polycondensation) | Monomer | Isoindoline units within the polymer backbone | Increased rigidity, potential for chelation |
| Grafting onto existing polymers | Functionalizing Agent | Polymer chains grafted with isoindoline units | Modified surface properties, introduction of bioactive sites |
This table outlines hypothetical strategies for utilizing this compound in polymer synthesis.
Intermediate in the Construction of Bridged or Fused Ring Systems
The construction of fused and bridged polycyclic systems is a significant challenge in organic synthesis, and intermediates like this compound offer a strategic approach to these complex architectures. nih.govnih.gov
Fused Ring Systems: A fused ring system is formed when two rings share two adjacent atoms. The synthesis of fused heterocycles from this compound is a direct extension of its role as a precursor for N-heterocyclic compounds (as discussed in section 6.1). The intramolecular cyclization of the chloropropyl chain is a powerful method for creating fused N-bridgehead systems. For example, an intramolecular Heck reaction or a related palladium-catalyzed cyclization could be envisioned where the benzene (B151609) ring of the isoindoline is pre-functionalized, leading to the formation of a new ring fused to both the pyrrolidine (B122466) and benzene portions of the isoindoline core. This approach is highly valuable for synthesizing polycyclic isoindoline alkaloids and related pharmacologically active compounds. nih.gov The synthesis of pyrrolo[2,1-a]isoquinolines via 1,3-dipolar cycloaddition of isoquinolinium N-ylides represents a classic method for building such fused systems, and this compound serves as a precursor to analogous reactive intermediates. nih.gov
Bridged Ring Systems: A bridged ring system is formed when two rings are joined through a common chain of one or more atoms. Constructing bridged systems from this compound is a more synthetically complex endeavor but is mechanistically plausible. This would require a synthetic route where the chloropropyl chain spans across the isoindoline ring to connect with a non-adjacent atom. For example, if the isoindoline benzene ring were functionalized with a nucleophilic side chain at the 4- or 5-position, an intramolecular nucleophilic substitution could occur with the chloropropyl group. This would create a new "bridge" of atoms over the existing bicyclic framework, resulting in a rigid, three-dimensional tricyclic structure. While challenging, such strategies are employed to synthesize complex natural products and molecules with constrained conformations. rsc.org
| Ring System Type | Synthetic Approach | Role of the Chloropropyl Chain | Structural Outcome |
| Fused | Intramolecular Cyclization | Forms one side of a new ring attached to the N and C1 (or C3) position of the isoindoline core. | A new 5- or 6-membered ring sharing an edge with the isoindoline (e.g., pyrrolo[2,1-a]isoindole). |
| Bridged | Intramolecular Bridging Reaction | Connects the isoindoline nitrogen to a non-adjacent position (e.g., C4 or C5) on the benzene ring. | A new chain of atoms spanning across the face of the isoindoline ring system. |
This table compares the synthetic methodologies for creating fused versus bridged ring systems from an this compound intermediate.
Future Research Directions and Emerging Trends
Development of Asymmetric Synthesis Strategies
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, a major focus of future research will be the development of robust asymmetric methods to synthesize enantiomerically pure isoindoline (B1297411) derivatives, including precursors to N-(3-chloropropyl)isoindoline. Current strategies for achieving enantioselectivity in isoindoline-related structures have laid the groundwork for these future endeavors. chim.itacs.org
Historically, the resolution of racemic mixtures via chiral chromatography or diastereomeric salt formation was a common approach. chim.it However, these methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Modern research is focused on more efficient, stereoselective synthetic routes. Key areas of development include:
Chiral Auxiliaries: The use of covalently bonded chiral auxiliaries, such as (R)-phenylglycinol or (S)-tert-butylsulfinamide, can effectively control the stereochemical outcome of reactions. chim.itacs.org For instance, N-tert-butylsulfinyl-isoindolinones have been used to direct the diastereoselective alkylation at the C3 position, which can then be reduced to the corresponding chiral 1-substituted isoindoline. acs.org Future work could adapt this to create chiral isoindoline cores prior to N-alkylation with a 3-chloropropyl group.
Asymmetric Catalysis: The development of catalytic asymmetric methods is a paramount goal. This includes using chiral metal complexes, organocatalysts, and phase-transfer catalysts to induce enantioselectivity. chim.it Nickel(0) complexes with chiral ligands have been employed for [2 + 2 + 2] cocyclization reactions to build the isoindoline skeleton with high enantiomeric purity. acs.org Similarly, organocatalysts like Takemoto's bifunctional catalyst have been successful in the asymmetric synthesis of isoindolinone derivatives. mdpi.com
Table 1: Emerging Asymmetric Synthesis Strategies for the Isoindoline Core
| Strategy | Description | Key Catalyst/Auxiliary Example | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Chiral Auxiliary-Directed Synthesis | A chiral moiety is temporarily incorporated into the substrate to direct a stereoselective transformation. | (S)-tert-butylsulfinamide | Asymmetric synthesis of the isoindoline ring, followed by N-alkylation. | acs.org |
| Metal-Catalyzed Asymmetric Cyclization | Chiral metal complexes catalyze the formation of the heterocyclic ring with high enantioselectivity. | Nickel(0) with chiral phosphine (B1218219) ligands | Direct asymmetric construction of the isoindoline scaffold from acyclic precursors. | acs.org |
| Organocatalytic Asymmetric Reactions | Small, chiral organic molecules catalyze stereoselective reactions, such as aza-Mannich reactions, to form isoindolinone precursors. | Takemoto's bifunctional (thio)urea catalysts | Enantioselective synthesis of functionalized isoindolinones that can be converted to the target compound. | mdpi.com |
| Catalytic Asymmetric Alkylation | Direct enantioselective alkylation of a prochiral isoindoline precursor. | Chiral Phase-Transfer Catalysts | Could enable direct asymmetric synthesis of isoindolines functionalized at various positions. | chim.itmdpi.com |
Exploration of Novel Catalytic Approaches
Beyond asymmetric synthesis, the exploration of novel catalytic systems is crucial for developing more efficient and environmentally benign methods for synthesizing and functionalizing this compound. Transition-metal catalysis, in particular, offers powerful tools for bond formation.
Future research will likely focus on:
Tandem and Cascade Reactions: Catalytic systems that enable multiple bond-forming events in a single operation, known as cascade reactions, are highly desirable for improving synthetic efficiency. Palladium-catalyzed cascade reactions have been developed for the one-pot synthesis of 1-substituted isoindolines. researchgate.net Adapting such strategies could streamline the synthesis of complex derivatives starting from simple materials.
C-H Bond Functionalization: Direct functionalization of carbon-hydrogen bonds is a rapidly advancing field that minimizes the need for pre-functionalized starting materials. researchgate.net Rhodium(III) and Cobalt(III) catalysts have been shown to use the nitrone group of isoindole N-oxides as a directing group to achieve C-H activation and annulation. chim.it Applying these principles to the isoindoline core could allow for late-stage modification of the benzene (B151609) ring of this compound.
Iron Catalysis: Iron, being an earth-abundant and low-cost metal, is an attractive alternative to precious metal catalysts. Iron-catalyzed methods are being developed for selective N-alkylation of indolines using alcohols, which could provide a greener route for introducing the N-propyl group. nih.gov Iridium catalysts have also been used for the regio-selective N-alkylation of indolines in water. organic-chemistry.org
Table 2: Novel Catalytic Approaches in Isoindoline Chemistry
| Catalytic System | Transformation Type | Key Advantage | Relevance to this compound | Reference |
|---|---|---|---|---|
| Palladium Complexes | Cascade Reactions (e.g., Heck-aza-Michael) | High efficiency, one-pot synthesis. | Rapid construction of the substituted isoindoline core. | researchgate.net |
| Rhodium(III) / Cobalt(III) Complexes | Directed C-H Activation/Annulation | Late-stage functionalization, high atom economy. | Modification of the aromatic ring of the isoindoline scaffold. | chim.it |
| Iron Complexes | N-Alkylation (Borrowing Hydrogen) | Use of an inexpensive, earth-abundant metal. | Greener synthesis of the N-propyl side chain. | nih.gov |
| Iridium Complexes | Regio-selective N- and C-H Alkylation | High selectivity, use of water as a solvent. | Sustainable methods for N-alkylation and further functionalization. | organic-chemistry.org |
Integration with Flow Chemistry and Automated Synthesis
The shift from traditional batch processing to continuous flow chemistry represents a significant trend in modern chemical synthesis. youtube.com The application of flow technology to the synthesis of this compound and its derivatives offers numerous advantages, including enhanced safety, improved process control, and greater scalability.
Key benefits and future directions include:
Improved Safety and Efficiency: Flow reactors, characterized by their small internal volumes and high surface-area-to-volume ratios, allow for excellent heat and mass transfer. youtube.com This enables reactions to be run safely at higher temperatures and pressures than in batch, often leading to dramatically reduced reaction times. For example, an N-alkylation reaction that took 4 days in batch was completed in 30 minutes in a flow system. epa.gov
On-Demand Generation of Intermediates: Flow chemistry allows for the on-demand generation and immediate use of unstable or hazardous intermediates, avoiding the risks associated with their storage and handling. youtube.com
Scalability and Automation: Scaling up a flow process involves running the system for a longer duration or using parallel reactors, which is often more straightforward than scaling up batch reactors. Integration with automated control systems can ensure consistent product quality and facilitate process optimization. The synthesis of indole (B1671886) derivatives, a related class of heterocycles, has already seen significant advancements through flow technology. nih.gov
A hypothetical comparison illustrates the potential of this technology. The N-alkylation of isoindoline with 1-bromo-3-chloropropane (B140262), a key step in synthesizing the title compound, could be significantly improved.
Table 3: Hypothetical Comparison of Batch vs. Flow for N-Alkylation of Isoindoline
| Parameter | Traditional Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes |
| Process Control | Limited control over temperature gradients and mixing | Precise control over temperature, pressure, and residence time |
| Safety | Potential for thermal runaway with large volumes | Inherently safer due to small reactor volume |
| Scalability | Requires larger reactors, can be challenging | "Scale-out" or "scale-up" by continuous operation |
| Productivity (Space-Time Yield) | Low to moderate | Significantly higher |
Advanced Computational Studies for Reaction Discovery
Computational chemistry has become an indispensable tool in modern organic synthesis. In the context of this compound, advanced computational studies can accelerate the discovery of new reactions and optimize existing processes.
Future research will increasingly leverage computational methods for:
Mechanism Elucidation: Density Functional Theory (DFT) calculations are powerful for investigating reaction mechanisms, identifying transition states, and explaining observed regioselectivity and stereoselectivity. acs.orgnih.gov For example, computational studies have been used to understand why the 5-exo radical cation cyclization is preferred over the 6-endo pathway in the formation of isoindole N-oxides, providing crucial mechanistic insights. acs.org
Catalyst Design: By modeling catalyst-substrate interactions, computational chemistry can guide the rational design of new, more effective catalysts. This can involve tuning the electronic and steric properties of ligands to improve catalytic activity and selectivity.
Predictive Modeling: Computational tools can predict the properties of novel this compound derivatives. For instance, cheminformatics platforms can estimate pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), which is vital in drug discovery programs to prioritize which derivatives to synthesize. mdpi.com This allows researchers to focus laboratory efforts on compounds with the highest probability of success.
Table 4: Applications of Computational Chemistry in Isoindoline Research
| Computational Method | Application Area | Specific Goal | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Determine transition state energies, predict product ratios, and understand stereochemical outcomes. | researchgate.netacs.orgnih.gov |
| Molecular Docking | Drug Discovery | Predict binding modes and affinities of isoindoline derivatives to biological targets. | mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Develop models that correlate chemical structure with biological activity to guide the design of more potent compounds. | mdpi.com |
| ADME-Tox Prediction | Pharmacokinetics | In silico prediction of a molecule's viability as a drug candidate based on its pharmacokinetic and toxicity profiles. | mdpi.com |
Mentioned Compounds
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(3-chloropropyl)isoindoline to minimize by-product formation?
- Methodological Answer : Key steps include controlling reaction stoichiometry, temperature, and catalyst selection. For example, hydrogenation reactions using palladium on carbon (Pd/C) under H₂ atmosphere (e.g., 50 psi, 24 hours) can reduce nitro intermediates to amines with >95% yield . Side reactions, such as alkylation of phenol precursors with N-(3-chloropropyl) amines, can be mitigated by adjusting reaction time and precursor purity . Monitoring via LC-MS during synthesis helps identify early-stage impurities .
Q. What analytical methods are recommended for quantifying residual solvents and starting materials in this compound?
- Methodological Answer : Gas chromatography (GC) with a DB-624 column and temperature programming (e.g., 40°C to 240°C at 10°C/min) is effective. Direct sampling using 1-methyl-2-pyrrolidinone:chloroform (1:99) as a solvent achieves recoveries of 99.6–101.8% for N-(3-chloropropyl)morpholine derivatives, with RSD <2.8% . For structural confirmation, combine NMR (¹H, ¹³C) and IR spectroscopy to validate Cl-propyl and isoindoline moieties .
Advanced Research Questions
Q. How do reaction pathways involving this compound intermediates lead to unexpected impurities, and how can these be characterized?
- Methodological Answer : Impurities like compounds 13 and 14 (from dronedarone synthesis) arise from competing reactions during sulfonylation or incomplete hydrogenation. For example, residual N-(3-chloropropyl) butylamine can react with phenol precursors under acidic conditions . Characterization involves:
- LC-MS : Identify molecular ions (e.g., m/z 350–450 for chloropropyl-isoindoline adducts).
- Synthetic Controls : Spiking batches with impurity standards (synthesized via stepwise alkylation and sulfonylation) to confirm retention times .
- Process Adjustments : Limit precursor 4 upstream to <0.1% to suppress impurity formation .
Q. What experimental variables influence the hydrogenation efficiency of nitro groups in this compound derivatives?
- Methodological Answer :
- Catalyst Loading : 10% Pd/C achieves >95% conversion of nitro to amine groups in THF/MeOH (3:1) at 50°C .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance substrate solubility, while protic solvents (e.g., MeOH) stabilize intermediates.
- Contradictions in Data : reports 95.4% yield for hydrogenation of 11 to 12 , whereas similar conditions in other studies show lower yields due to Cl-propyl side-chain stability. Cross-validate with FT-IR to confirm C-Cl bond integrity post-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
